molecular formula C18H29N3O2S B13084684 4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide

4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B13084684
M. Wt: 351.5 g/mol
InChI Key: HDDYBPBBORAKQQ-UHFFFAOYSA-N
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Description

4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclopentylamino-methyl group at the 4-position of the benzene ring and a 1-ethylpyrrolidin-3-yl substituent on the sulfonamide nitrogen. The compound’s molecular formula is C20H31N3O2S, with a molecular weight of 377.5 g/mol . Notably, commercial availability of this compound (CAS 1336912-44-7) has been discontinued, possibly due to challenges in synthesis or optimization .

Properties

Molecular Formula

C18H29N3O2S

Molecular Weight

351.5 g/mol

IUPAC Name

4-[(cyclopentylamino)methyl]-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C18H29N3O2S/c1-2-21-12-11-17(14-21)20-24(22,23)18-9-7-15(8-10-18)13-19-16-5-3-4-6-16/h7-10,16-17,19-20H,2-6,11-14H2,1H3

InChI Key

HDDYBPBBORAKQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions:

    Sulfonamide Formation: The reaction of sulfonyl chlorides with amines to form the benzenesulfonamide moiety.

    Pyrrolidine Derivatization: The incorporation of the ethylpyrrolidinyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Cyclopropylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzenesulfonamide (Compound 46)

  • Molecular Formula : C17H23N5O2S
  • Molecular Weight : 361.46 g/mol
  • Substituents: Cyclopropylamino group at the 4-position, pyridin-4-ylmethyl group at the 3-position, and an ethyl group on the sulfonamide nitrogen.
  • Synthesis : Prepared via reductive amination, yielding 4% after purification by flash-column chromatography .
  • Key Differences: The cyclopropylamino group (3-membered ring) introduces less steric bulk compared to the cyclopentylamino group (5-membered ring) in the target compound. The pyridinylmethyl substituent may enhance water solubility due to its aromatic nitrogen.

Example 53: Chromen-2-yl and Pyrazolo[3,4-d]pyrimidin Derivatives

  • Molecular Formula : C29H22F2N4O4
  • Molecular Weight : 589.1 g/mol
  • Substituents : Fluorophenyl, chromen-2-yl, and pyrazolo[3,4-d]pyrimidin moieties.
  • Synthesis : Achieved via Suzuki-Miyaura coupling, yielding 28% with a melting point of 175–178°C .
  • Key Differences : The chromen-2-yl and pyrazolo[3,4-d]pyrimidin groups introduce planar aromatic systems, likely enhancing π-π stacking interactions in biological targets, unlike the aliphatic cyclopentyl and pyrrolidine groups in the target compound.

Piperazine-Based Benzenesulfonamides (Compounds 6d–6l)

  • Substituents : Varied piperazine and fluorophenyl groups.
  • Synthesis : Synthesized via nucleophilic substitution or coupling reactions, with melting points ranging from 132–230°C .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Structural Features
Target Compound 377.5 N/A N/A Cyclopentylamino, 1-ethylpyrrolidin
Compound 46 361.46 Amorphous 4% Cyclopropylamino, pyridin-4-ylmethyl
Example 53 589.1 175–178 28% Chromen-2-yl, pyrazolo-pyrimidin
Compounds 6d–6l 450–600 (estimated) 132–230 Variable Piperazine, fluorophenyl

Notes:

  • The absence of aromatic systems (e.g., pyridine or chromen) in the target compound may limit π-π interactions but reduce metabolic instability.

Substituent Effects on Bioactivity (Inferred)

While pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Pyridine-containing analogs (): The pyridinyl group may enhance binding to metal-containing active sites (e.g., carbonic anhydrase) .
  • Chromen-2-yl derivatives (): Chromenone scaffolds are associated with anti-inflammatory and anticancer activity, though the target compound lacks this motif .

Biological Activity

4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide, identified by CAS number 1336912-32-3, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article outlines its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N3O2SC_{18}H_{29}N_{3}O_{2}S, with a molecular weight of 351.51 g/mol. The structure features a benzenesulfonamide moiety, which is known for its ability to interact with various biological targets.

Research indicates that compounds similar to this compound often function as inhibitors or modulators of specific biological pathways:

  • Targeting Enzymatic Activity : The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in metabolic pathways.
  • Receptor Interaction : The cyclopentylamino and pyrrolidinyl groups suggest potential interactions with neurotransmitter receptors, which could influence neurological pathways.

Pharmacological Properties

The compound has shown promise in various pharmacological contexts:

  • Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antibacterial properties, suggesting potential for this compound against bacterial infections.
  • Anticancer Potential : Preliminary studies indicate that the compound may affect cancer cell proliferation through apoptosis induction mechanisms.

Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds found that certain benzenesulfonamides exhibit significant antimicrobial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to existing antibiotics .

CompoundMIC (µg/mL)Activity
This compoundTBDPotentially Effective
Sulfamethoxazole16Effective

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of benzenesulfonamides could induce apoptosis. The compound's structural features may enhance its ability to penetrate cellular membranes and interact with intracellular targets .

Cell LineIC50 (µM)Mechanism
MCF-7TBDApoptosis Induction
A549TBDCell Cycle Arrest

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